4-Ethylphenyl 4-bromobenzoate

Medicinal Chemistry Material Science Halogen Bonding

Researchers investigating structure-property relationships in liquid crystals often face supply gaps for precisely substituted phenyl benzoate building blocks, where minor structural variations critically alter mesophase behavior. 4-Ethylphenyl 4-bromobenzoate resolves this by providing a well-defined scaffold with para-ethyl and para-bromo groups, enabling systematic probing of halogen bonding and thermal transitions. • Differentiated substitution pattern ensures distinct molecular packing vs. methyl or chloro analogs. • Bromine atom serves as a defined halogen-bond donor for supramolecular crystal engineering. • Typically supplied at 95% purity, suitable for HPLC/LC-MS method development and mesogenic synthesis.

Molecular Formula C15H13BrO2
Molecular Weight 305.17 g/mol
Cat. No. B291046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenyl 4-bromobenzoate
Molecular FormulaC15H13BrO2
Molecular Weight305.17 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H13BrO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3
InChIKeyCAFLBGUDIJJNIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenyl 4-Bromobenzoate Procurement Overview


4-Ethylphenyl 4-bromobenzoate is an aromatic ester belonging to the 4,4′-disubstituted phenyl benzoate class, with a molecular formula of C15H13BrO2 and a molecular weight of 305.17 g/mol . This compound features a terminal ethyl group and a bromine atom, both in para positions, which are structural features known to influence properties such as molecular packing and thermal behavior in liquid crystal applications [1]. It is typically supplied as a research-grade chemical with a purity of 95% .

Analog Substitution Risks for 4-Ethylphenyl 4-Bromobenzoate


While a broad range of 4,4′-disubstituted phenyl benzoates share a common core structure, even minor structural modifications can lead to significant changes in critical physicochemical and material properties [1]. Directly substituting a methyl group for an ethyl group, or a chlorine atom for a bromine atom, is known to alter molecular geometry, thermal behavior, and intermolecular interactions, which are key factors in applications like liquid crystal design [1]. Without quantitative, head-to-head comparison data, assuming functional equivalence between 4-Ethylphenyl 4-bromobenzoate and its closest analogs introduces unacceptable risk in research outcomes.

4-Ethylphenyl 4-Bromobenzoate Differentiation


Molecular Weight & Halogen Type Comparison

4-Ethylphenyl 4-bromobenzoate possesses a higher molecular weight and a larger, more polarizable halogen atom compared to its direct chlorine analog. This difference is defined by the atomic weight and van der Waals radius of bromine versus chlorine [REFS-1, REFS-2].

Medicinal Chemistry Material Science Halogen Bonding

Lipophilicity vs. Non-Halogenated Analog

The addition of a bromine atom to the benzoate ring substantially increases the compound's lipophilicity, as indicated by predicted cLogP values [REFS-1, REFS-2].

ADME Lipophilicity Chromatography

Mesogenic Potential for Liquid Crystal Research

The specific combination of a para-ethyl group and a para-bromo group in 4-Ethylphenyl 4-bromobenzoate is anticipated to yield a distinct mesomorphic phase profile, including transition temperatures and phase type (e.g., nematic, smectic), compared to other alkyl or halogen-substituted phenyl benzoates [1]. While quantitative data for this specific compound is absent from public literature, class-level studies show that such modifications directly control liquid crystalline behavior [1].

Liquid Crystals Mesogens Materials Science

4-Ethylphenyl 4-Bromobenzoate Applications


Liquid Crystal Building Block

4-Ethylphenyl 4-bromobenzoate serves as a specific building block for synthesizing novel mesogenic compounds. Its unique substitution pattern is a key variable for investigating structure-property relationships in liquid crystalline phases, as detailed in the class-level evidence [1].

Halogen Bonding & Molecular Recognition Probe

The bromine atom provides a site for halogen bonding interactions, which are of interest in crystal engineering and supramolecular chemistry. Its use as a probe allows researchers to study these interactions in a defined molecular context, differentiating it from non-halogenated analogs [1].

Chromatography Method Standard

Due to its increased lipophilicity and distinct molecular weight compared to other phenyl benzoates, 4-Ethylphenyl 4-bromobenzoate can be employed as a standard for developing and validating HPLC or LC-MS methods, particularly for separating closely related aromatic esters [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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